molecular formula C7H8O5 B13427739 4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one

4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one

Cat. No.: B13427739
M. Wt: 172.13 g/mol
InChI Key: UHZFGTXFKBGFMX-UHFFFAOYSA-N
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Description

4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one is a substituted 1,3-dioxol-2-one derivative characterized by a methyl group at the 5-position and an acetyloxy-methyl group at the 4-position of the dioxolone ring. This compound is structurally related to intermediates widely used in pharmaceutical synthesis, particularly in the production of angiotensin II receptor blockers (ARBs) like Olmesartan Medoxomil . The acetyloxy group serves as a protective moiety for hydroxyl functionalities, enhancing stability during synthetic processes.

Properties

Molecular Formula

C7H8O5

Molecular Weight

172.13 g/mol

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl acetate

InChI

InChI=1S/C7H8O5/c1-4-6(3-10-5(2)8)12-7(9)11-4/h3H2,1-2H3

InChI Key

UHZFGTXFKBGFMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)C

Origin of Product

United States

Preparation Methods

Example Process Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Purity (%)
Acetylation Sodium acetate, sodium iodide, DMF, toluene 25-35 18-20 89-91 ≥85
Extraction Water and toluene washing Ambient - - -
Purification Charcoal treatment, vacuum distillation 40-50 (distill.) - - -

This process is scalable and economically viable for commercial production.

Feature Direct Acetylation Halogenated Intermediate Route Improved Industrial Process
Starting Materials Hydroxymethyl derivative Acetoin, chloroformate, chlorinating agents Chloromethyl derivative, sodium acetate
Reaction Conditions Mild, low to moderate temperature Multi-step, includes radical chlorination Mild temperature, room temp preferred
Catalysts Acid catalysts (pyridine, sulfuric acid) N,N-dimethylaniline, free radical initiators Sodium iodide, sodium acetate
Yield 85-91% Moderate to high High (89-91%)
Purity ≥85% (HPLC) Moderate to high ≥85% (HPLC)
Industrial Scalability Moderate Good Excellent
Cost-effectiveness Moderate Moderate High
Environmental Impact Moderate (use of organic solvents) Higher (radical initiators, chlorinating agents) Lower (room temp, safer solvents)
  • The use of sodium acetate and dimethylformamide as reagents and solvents has been shown to reduce costs and environmental impact compared to traditional formic acid and acetonitrile-based methods.
  • Room temperature reactions reduce energy consumption and improve safety.
  • The substitution of halogenated intermediates with acetate ions under mild conditions increases yield and purity.
  • Efficient purification techniques such as charcoal treatment and vacuum distillation enhance product quality.
  • The overall process improvements have made the synthesis more commercially viable, with yields consistently reaching up to 91% and purity above 85% by HPLC.

The preparation of 4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one has evolved significantly, with multiple methods available. The most efficient and industrially viable approach involves a two-step process starting from 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, followed by nucleophilic substitution with sodium acetate under mild conditions. Recent advances have optimized this process to be cost-effective, environmentally friendly, and scalable, achieving high yields and purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The dioxolone ring can interact with enzymes and other proteins, potentially modulating their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 4-substituted derivatives of 5-methyl-1,3-dioxol-2-one share a common dioxolone core but differ in reactivity, stability, and application due to their functional groups. Below is a detailed comparison:

Structural and Functional Group Analysis

Compound Name CAS Number 4-Substituent Key Functional Properties
4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one 80715-22-6 Bromomethyl High reactivity in nucleophilic substitutions; used in Olmesartan Medoxomil synthesis
4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one 80841-78-7 Chloromethyl Synthesized via catalyzed chlorination; high yield (98%) and selectivity
4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one 91526-18-0 Hydroxymethyl Intermediate for antihypertensive drugs; available in 97% purity
4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one N/A Acetyloxy-methyl Likely a protected form of hydroxymethyl derivative; enhances lipophilicity
4-(Iodomethyl)-5-methyl-1,3-dioxol-2-one 80841-79-8 Iodomethyl Rarely used; referenced in synthetic literature for specialized reactions

Stability and Physicochemical Properties

  • Halogenated Compounds: Exhibit higher reactivity but lower thermal stability compared to non-halogenated analogs. The bromo and chloro derivatives are sensitive to moisture, requiring storage in anhydrous conditions .
  • Hydroxymethyl Derivative: Polar due to the hydroxyl group, making it soluble in polar solvents like methanol or water .
  • Acetyloxy Derivative : Increased lipophilicity due to the acetyl group, enhancing membrane permeability in drug formulations .

Research Findings and Industrial Relevance

  • The chloromethyl derivative’s synthesis method () is noted for its efficiency, safety, and low environmental impact.
  • The hydroxymethyl compound is commercially available in high purity (97%), underscoring its industrial demand .
  • The bromomethyl variant’s use in Olmesartan production highlights its importance in blockbuster drug manufacturing .

Biological Activity

4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis

The compound can be synthesized through various methods, often involving the reaction of hydroxymethyl derivatives with acetic anhydride or acetylating agents. The synthesis process typically yields a product that can be further purified for biological testing.

Antiproliferative Properties

Research indicates that derivatives of 1,3-dioxol-2-one structures exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to 4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one can reduce cell viability in cancer models such as HeLa and MCF-7/AZ cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundConcentration (μM)HeLa Cell Viability (%)MCF-7/AZ Cell Viability (%)
4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one30070 ± 982 ± 11
Narciclasine (control)3006 ± 18 ± 2

Data indicates the percentage of cell viability after 48 hours of treatment with the respective compounds.

The mechanism through which these compounds exert their antiproliferative effects may involve the induction of apoptosis in cancer cells. The presence of the dioxolane ring structure is believed to play a crucial role in interacting with cellular pathways that regulate cell growth and survival.

Case Studies

Several studies have evaluated the biological activity of similar dioxolane derivatives:

  • Study on Anticancer Activity : A study published in Applied Biotechnology & Bioengineering investigated the effects of various dioxolane derivatives on cancer cell lines, demonstrating significant reductions in cell viability and highlighting their potential as anticancer agents .
  • Comparison with Other Compounds : In a comparative analysis, the activity of dioxolane derivatives was benchmarked against known anticancer agents, revealing comparable or superior efficacy in certain cases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one, and how can reaction conditions be optimized for high yield?

  • Methodology : The compound is synthesized via esterification of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one using acetic anhydride under reflux conditions. Catalysts like sodium acetate (0.1–0.2 mol equivalents) enhance reaction efficiency. Purification involves recrystallization from dimethylformamide (DMF)/acetic acid mixtures to achieve >90% purity .
  • Key Parameters : Temperature (80–100°C), reaction time (3–5 hours), and stoichiometric control of acetylating agents to minimize side products.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies acetyloxy and dioxolane ring protons (e.g., δ 2.1 ppm for acetyl CH₃, δ 4.5–5.0 ppm for dioxolane protons) .
  • LC-MS : Electrospray ionization (ESI) in positive ion mode confirms molecular ion peaks (m/z ~188 for [M+H]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 v/v) resolve impurities (<0.5%) .

Q. What role does this compound play in prodrug design, particularly for improving drug bioavailability?

  • Methodology : The acetyloxy group acts as a labile ester, enabling pH-sensitive hydrolysis in physiological conditions. For example, it serves as a protecting group for carboxylic acids in phosphonate prodrugs, enhancing metabolic stability and membrane permeability .
  • Applications : Used to derivatize antiviral and antihypertensive agents (e.g., Olmesartan Medoxomil analogs) for controlled release .

Advanced Research Questions

Q. How does the reactivity of 4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one vary under acidic, basic, or aqueous conditions?

  • Methodology :

  • Acidic Hydrolysis : Degrades into 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one and acetic acid (confirmed via TLC and IR spectroscopy).
  • Basic Conditions : Saponification of the acetyloxy group occurs at pH >10, forming carboxylate derivatives .
  • Stability Studies : Store at 2–8°C in anhydrous solvents (e.g., THF) to prevent unintended hydrolysis .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • Methodology :

  • Impurity Profiling : Use UPLC-PDA with a BEH C18 column (1.7 µm, 2.1 × 100 mm) and 0.1% formic acid in water/acetonitrile. Detect impurities like 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (retention time: 6.2 min) .
  • Detection Limits : Achieve sensitivity down to 0.01% using charged aerosol detection (CAD) .

Q. How do structural modifications (e.g., replacing acetyloxy with bromomethyl or hydroxymethyl groups) impact biological activity?

  • Comparative Analysis :

Derivative Functional Group Reactivity Applications
4-(Chloromethyl)-5-methyl-...-CH₂ClNucleophilic substitutionProdrug synthesis (e.g., Olmesartan)
4-(Hydroxymethyl)-5-methyl...-CH₂OHEsterificationIntermediate for acetyloxy derivative
Target Compound -CH₂OAcpH-sensitive hydrolysisProdrug stabilization

Q. What decomposition products form under accelerated stability testing, and how are they mitigated?

  • Methodology :

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Major degradation products include acetic acid (via ester hydrolysis) and 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (confirmed by GC-MS) .
  • Mitigation : Use desiccants (silica gel) and inert packaging (argon atmosphere) to extend shelf life .

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